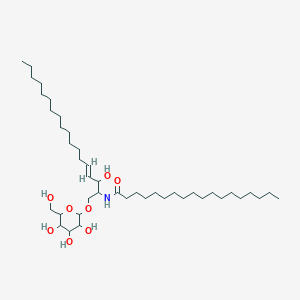

beta-Galactosyl-C18-ceramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

beta-Galactosyl-C18-ceramide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long aliphatic chain. This compound is of interest in various fields due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-Galactosyl-C18-ceramide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Glycosylation Reactions

The primary reaction of interest in the context of beta-Galactosyl-C18-ceramide is its glycosylation process, where ceramide undergoes glycosylation to form glycosphingolipids. The reaction can be summarized as follows:

Ceramide+UDP galactoseGalCerSbeta Galactosyl C18 ceramide+UDP

This reaction is essential for the formation of complex sphingolipids that have various biological functions, including cell signaling and membrane stability .

Biological Activities and Interactions

This compound exhibits several biological activities that are critical for cellular functions:

-

Cell Signaling : It influences the activity of enzymes involved in lipid metabolism and signaling pathways related to cell growth and differentiation. For instance, it has been shown to modulate responses in keratinocytes and neuronal cells.

-

Role in Myelin Stability : This compound is essential for the stability of myelin sheaths in nerve cells. Studies indicate that genetic ablation of galactosylceramide synthesis leads to myelin instability and associated neurological deficits .

Comparative Analysis with Other Glycosphingolipids

The following table compares this compound with other related glycosphingolipids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C42H81NO8 | Involved in myelin stability; enhances keratinocyte differentiation |

| Galactosylceramide | C36H73NO6 | Found in myelin; involved in cell signaling |

| Glucosylceramide | C36H73NO7 | Plays a role in cellular recognition |

| Sphingomyelin | C42H86NPO4 | Critical for myelin sheath; contains phosphocholine |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

beta-Galactosyl-C18-ceramide consists of a sphingosine backbone linked to a galactose moiety through an ether bond. Its molecular formula is C₃₄H₆₃NO₁₃, with a molecular weight of approximately 703.0 g/mol. This compound is predominantly found in the myelin sheath of nerve cells and plays a crucial role in cellular signaling and membrane integrity .

Biological Activities

This compound exhibits several biological activities:

- Keratinocyte Differentiation : It promotes keratinocyte differentiation, which is essential for skin barrier function.

- Enzyme Modulation : It influences the activity of enzymes involved in lipid metabolism, particularly β-glucocerebrosidase, enhancing ceramide production .

- Neuronal Protection : Its presence in the myelin sheath suggests a role in neuronal protection and signaling .

Applications in Dermatology

1. Skin Barrier Enhancement

- This compound has been shown to increase the production of ceramides in the stratum corneum, enhancing skin hydration and barrier function. A study demonstrated that treatment with this compound led to increased expression of genes involved in ceramide metabolism, indicating its potential use in cosmetic formulations aimed at improving skin health .

2. Cosmetic Formulations

- Due to its moisturizing effects, this compound is incorporated into various cosmetic products. Its ability to enhance keratinocyte differentiation makes it valuable for formulations targeting dry or compromised skin .

Applications in Oncology

1. Tumor Suppression

- Recent studies have highlighted the role of C18-ceramide as a tumor suppressor. Overexpression of ceramide synthase 1 (CERS1), which synthesizes C18-ceramide, has been shown to inhibit cell viability and induce apoptosis in glioma cells. This suggests that this compound could be explored as a therapeutic agent against certain cancers .

2. Combined Therapeutic Strategies

- The combination of CERS1 overexpression or exogenous C18-ceramide with chemotherapeutic agents like teniposide has demonstrated enhanced efficacy in reducing glioma cell growth. This indicates potential for developing novel treatment strategies that leverage the properties of this compound .

Case Studies

Case Study 1: Keratinocyte Differentiation

A study conducted on three-dimensional cultured human epidermis demonstrated that treatment with this compound significantly increased the expression of genes related to lipid metabolism and enhanced ceramide production, thus improving the skin barrier function .

Case Study 2: Glioma Treatment

Research on glioma cell lines U251 and A172 showed that overexpression of CERS1 or treatment with exogenous C18-ceramide led to reduced cell viability and increased apoptosis through endoplasmic reticulum stress pathways. This highlights its potential as an adjunct therapy in cancer treatment .

Mecanismo De Acción

The mechanism of action of beta-Galactosyl-C18-ceramide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aliphatic chain allow it to interact with various enzymes and receptors, potentially modulating their activity and influencing biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one

- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Uniqueness

beta-Galactosyl-C18-ceramide is unique due to its specific combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

β-Galactosyl-C18-ceramide (GalCer) is a glycosphingolipid that plays a significant role in various biological processes, particularly in skin biology and cellular signaling. This compound is characterized by a galactose moiety linked to a ceramide backbone, which enhances its functional properties in biological systems. This article explores the biological activity of β-Galactosyl-C18-ceramide, focusing on its effects on skin barrier function, cellular metabolism, and potential therapeutic applications.

Chemical Structure and Properties

β-Galactosyl-C18-ceramide consists of a sphingosine base with a fatty acid chain, specifically C18, and a galactose sugar. Its amphiphilic nature allows it to integrate into cellular membranes, influencing membrane dynamics and signaling pathways.

1. Skin Barrier Function

β-Galactosyl-C18-ceramide has been shown to enhance the skin barrier by promoting keratinocyte differentiation and increasing the production of ceramides in the stratum corneum. Research indicates that GalCer treatment leads to:

- Increased expression of genes involved in ceramide metabolism.

- Enhanced activity of β-glucocerebrosidase (β-GCase), an enzyme crucial for ceramide synthesis.

- Reduction in transepidermal water loss (TEWL), indicating improved barrier integrity .

Table 1 summarizes the effects of β-Galactosyl-C18-ceramide on skin barrier function:

| Parameter | Effect of β-Galactosyl-C18-ceramide |

|---|---|

| Keratinocyte differentiation | Increased |

| CER production | Enhanced via β-GCase activity |

| TEWL | Decreased |

2. Cellular Metabolism

In cellular models, β-Galactosyl-C18-ceramide influences lipid metabolism by:

- Reducing the expression of genes involved in free fatty acid metabolism.

- Modulating cholesterol levels within cells .

These metabolic changes are crucial for maintaining cellular homeostasis and may have implications for conditions associated with lipid dysregulation.

3. Neuroprotective Effects

Studies suggest that β-Galactosyl-C18-ceramide may play a role in neuroprotection by regulating protein kinase C activities and modulating hormone receptor functions. This action can influence neuronal survival and signaling pathways critical for brain health .

Case Study 1: Skin Barrier Enhancement

A study involving three-dimensional cultured epidermis demonstrated that treatment with β-Galactosyl-C18-ceramide significantly improved lipid production and keratinocyte differentiation. The results indicated that GalCer could be an effective agent for enhancing skin hydration and barrier function in dermatological applications .

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neurodegenerative diseases, β-Galactosyl-C18-ceramide was shown to promote neuronal survival under stress conditions by enhancing the activity of neuroprotective signaling pathways. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .

Research Findings

Recent studies have highlighted the multifaceted roles of β-Galactosyl-C18-ceramide in various biological contexts:

- Skin Health: GalCer enhances skin barrier function through lipid metabolism modulation.

- Cancer Biology: In glioma cell lines, ceramides have been implicated in inducing cell death via endoplasmic reticulum stress pathways, suggesting that manipulating ceramide levels could be a novel therapeutic strategy .

Propiedades

IUPAC Name |

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-OWWNRXNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.